molecular formula C15H10FNO3S B1330926 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride CAS No. 31241-71-1

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride

Cat. No. B1330926
CAS RN: 31241-71-1
M. Wt: 303.3 g/mol
InChI Key: PLKAKDFVEVGIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride (HPQSF) is a chemical compound with the molecular formula C15H10FNO3S . It has a molecular weight of 303.314 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Fluorescence and Photophysical Properties

  • Photophysical Properties: Synthesized quinoline derivatives, structurally similar to 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, exhibited significant photophysical behaviors. These compounds showed dual emissions and large Stokes’ shift emission patterns, suggesting potential applications in the fields of fluorescence and photophysical studies. Their emission properties varied with solvent polarity, indicating their sensitivity and potential utility in solvent-based applications. These quinolines also demonstrated thermal stability up to 300°C, widening their application spectrum in various temperature-dependent processes (Padalkar & Sekar, 2014).

Imaging and Sensing Applications

  • Fluoride Ion Imaging: Quinoline derivatives showcased their potential as probes for imaging purposes. Specifically, a ratiometric two-photon fluorescent probe based on 6-hydroxyl-quinoline-2-benzothiazole (HQB) was synthesized for fluoride ion imaging in living cells and zebrafish. This demonstrates the potential of quinoline derivatives in biological and environmental monitoring, offering high selectivity, low cytotoxicity, and good photostability (Hu et al., 2016).

Polymerization and Material Applications

  • Polymer Synthesis and Properties: Quinoxaline monomers, closely related to 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride, were utilized for synthesizing high-molecular-weight polymers. These polymers exhibited notable intrinsic viscosities and thermal properties, making them suitable for advanced material applications. The thin films derived from these polymers demonstrated significant tensile strengths and Young's moduli, indicating their potential utility in material science and engineering (Baek & Harris, 2005).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

4-oxo-2-phenyl-1H-quinoline-6-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3S/c16-21(19,20)11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKAKDFVEVGIBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31241-71-1
Record name 4-Hydroxy-2-phenyl-6-quinolinesulfonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.